molecular formula C12H8F3N3O2 B8164929 3-Nitro-5-(3-(trifluoromethyl)phenyl)pyridin-4-amine

3-Nitro-5-(3-(trifluoromethyl)phenyl)pyridin-4-amine

Cat. No.: B8164929
M. Wt: 283.21 g/mol
InChI Key: QFWKELLPTZZDQB-UHFFFAOYSA-N
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Description

3-Nitro-5-(3-(trifluoromethyl)phenyl)pyridin-4-amine is a chemical compound that features a nitro group, a trifluoromethyl group, and an amine group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-5-(3-(trifluoromethyl)phenyl)pyridin-4-amine typically involves multi-step organic reactions. One common method includes the nitration of 5-(3-(trifluoromethyl)phenyl)pyridin-4-amine. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure the selective introduction of the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-(3-(trifluoromethyl)phenyl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-amino-5-(3-(trifluoromethyl)phenyl)pyridin-4-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Nitro-5-(3-(trifluoromethyl)phenyl)pyridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 3-Nitro-5-(3-(trifluoromethyl)phenyl)pyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-3-(trifluoromethyl)aniline
  • 5-(Trifluoromethyl)pyridin-2-amine
  • 3-Nitro-4-(trifluoromethyl)benzoic acid

Uniqueness

3-Nitro-5-(3-(trifluoromethyl)phenyl)pyridin-4-amine is unique due to the specific arrangement of functional groups on the pyridine ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-nitro-5-[3-(trifluoromethyl)phenyl]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O2/c13-12(14,15)8-3-1-2-7(4-8)9-5-17-6-10(11(9)16)18(19)20/h1-6H,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWKELLPTZZDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=CC(=C2N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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